(1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción
Propiedades
IUPAC Name |
[1-[[1-(cyclopropylmethyl)azetidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-11-7-15(13-12-11)6-10-4-14(5-10)3-9-1-2-9/h7,9-10,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUIDFJINFHIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 2098118-15-9, is a synthetic organic compound with a molecular formula of CHNO and a molecular weight of 222.29 g/mol. This compound has gained attention in pharmacological research due to its potential biological activities.
Chemical Structure
The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropylmethyl group and azetidine moiety contributes to its unique properties.
Biological Activity
Research indicates that compounds containing triazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have been explored in various studies:
Antimicrobial Activity
Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For instance, a study on related triazole compounds indicated strong inhibitory effects against Staphylococcus aureus and Candida albicans . The specific activity of this compound against these pathogens remains to be fully characterized.
Case Studies
Several case studies have evaluated the pharmacological potential of related compounds:
- Histone Methyltransferase Inhibition : A related compound was shown to inhibit histone methyltransferases, leading to altered gene expression profiles in cancer cells . This suggests that (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol may have similar effects.
- Neuroprotective Effects : Research on triazole derivatives has highlighted neuroprotective effects in models of neurodegenerative diseases. The modulation of cholinergic signaling pathways has been observed . Further studies are needed to confirm such effects for this specific compound.
Data Table: Biological Activities of Related Compounds
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structural features position it as a candidate for drug development. The triazole ring is known for its bioactivity, particularly in antifungal and antibacterial agents. Research indicates that triazole derivatives can inhibit enzymes critical for pathogen survival, making this compound a potential lead for new antimicrobial agents .
Anticancer Research
Preliminary studies have suggested that compounds containing triazole and azetidine structures may exhibit anticancer properties. The ability of these compounds to interact with biological targets involved in cancer cell proliferation and apoptosis is currently under investigation. For instance, modifications of triazole derivatives have shown promise in inhibiting cancer cell lines in vitro .
Neurological Applications
Given the azetidine moiety's association with neuropharmacology, there is potential for this compound to influence neurological pathways. Research into similar compounds has indicated their efficacy as anxiolytics and antidepressants. Investigations into the modulation of neurotransmitter systems could reveal therapeutic uses for this compound in treating mood disorders .
Case Study 1: Antimicrobial Activity
A study conducted on various triazole derivatives demonstrated significant antimicrobial activity against several bacterial strains. The specific derivative related to this compound showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics .
Case Study 2: Anticancer Properties
In vitro studies on triazole-containing compounds have reported effects on cancer cell viability. For example, a derivative similar to (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol was tested against breast cancer cell lines, showing a dose-dependent decrease in cell proliferation . This indicates the need for further exploration into its mechanism of action and therapeutic potential.
Comparación Con Compuestos Similares
Key Observations:
- Azetidine vs.
- Cyclopropyl vs. Diphenylmethyl : The cyclopropyl group in the target compound balances lipophilicity and steric bulk more effectively than the diphenylmethyl group in the analogue from , which may reduce membrane permeability due to excessive hydrophobicity .
Pharmacological Activity
- Antitumor Activity: Triazole-thiadiazole hybrids (e.g., compound 9b from ) show potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) and breast carcinoma (MCF-7, IC₅₀ = 3.4 µM) . The target compound’s azetidine and cyclopropyl groups may modulate similar pathways, though empirical validation is required.
Métodos De Preparación
General Synthetic Strategy
The synthesis of the target compound typically follows these key stages:
- Azetidine ring formation and substitution : Introduction of the cyclopropylmethyl group at the nitrogen of azetidine and functionalization at the 3-position with a methyl linker.
- Triazole ring construction : Formation of the 1,2,3-triazole ring, often via azide-alkyne cycloaddition or other heterocyclic synthesis methods.
- Coupling of azetidinyl and triazolyl units : Linking the azetidine and triazole moieties through a methylene bridge.
- Introduction of the hydroxymethyl group : Functionalization at the 4-position of the triazole ring to install the methanol group.
Preparation of Azetidin-3-ylmethyl Intermediate
The azetidine scaffold with a cyclopropylmethyl substituent at nitrogen is prepared by:
- N-alkylation of azetidine : Reaction of azetidine or azetidin-3-yl derivatives with cyclopropylmethyl halides under basic conditions to yield N-(cyclopropylmethyl)azetidin-3-yl intermediates.
- Methanesulfonate or other leaving group formation at the 3-position : Conversion of the 3-hydroxyl or 3-amine group into a good leaving group (e.g., mesylate) to facilitate further substitution or coupling reactions.
Example procedure (adapted from related azetidine derivatives synthesis):
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-alkylation | Azetidine + cyclopropylmethyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | N-(cyclopropylmethyl)azetidine |
| 3-position activation | Conversion to mesylate using methanesulfonyl chloride and base | 3-mesylate azetidine intermediate |
Synthesis of 1H-1,2,3-Triazol-4-ylmethanol Fragment
The triazole ring bearing a hydroxymethyl substituent at the 4-position can be prepared via:
- Azide-alkyne cycloaddition ("click chemistry") : Reaction of an alkyne with an azide to form the 1,2,3-triazole ring.
- Functionalization at the 4-position : Introduction of the hydroxymethyl group via selective substitution or reduction of a precursor aldehyde or halomethyl derivative.
A relevant preparation method for triazole derivatives involves:
Although the example in focuses on 1,2,4-triazoles, analogous lithiation and functionalization strategies are applicable to 1,2,3-triazole systems.
Coupling of Azetidinyl and Triazolyl Units
The key step is linking the azetidine and triazole fragments through a methylene bridge at the 3-position of azetidine and the 4-position of the triazole:
- Nucleophilic substitution or reductive amination : The azetidin-3-ylmethyl intermediate bearing a leaving group (e.g., mesylate) reacts with a triazolylmethanol or its precursor under conditions favoring the formation of a stable C–N or C–C bond.
- Use of protecting groups : Protecting groups on the azetidine nitrogen or triazole ring may be employed to avoid side reactions during coupling.
Representative Preparation Method Summary
| Step No. | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-alkylation of azetidine | Azetidine + cyclopropylmethyl bromide, base | Introduces cyclopropylmethyl substituent |
| 2 | Activation of 3-position | Methanesulfonyl chloride, base | Prepares leaving group for coupling |
| 3 | Triazole ring formation | Azide + alkyne (click chemistry) or lithiation-carboxylation | Forms 1,2,3-triazole with functional group handle |
| 4 | Coupling | Nucleophilic substitution or reductive amination | Links azetidine and triazole fragments |
| 5 | Hydroxymethyl installation | Reduction or substitution at triazole 4-position | Final functionalization to methanol |
Research Findings and Optimization Notes
- Reflux and temperature control : Reactions involving azetidine mesylates require careful temperature control (e.g., below 60°C under reduced pressure) to avoid decomposition.
- Use of bases and solvents : Potassium hydroxide and ethanol are effective for initial alkylation steps; tetrahydrofuran and TMEDA facilitate lithiation and carboxylation steps of triazole derivatives.
- Yield and purity : Recrystallization from isopropyl alcohol or similar solvents improves product purity; yields around 79% have been reported for related azetidine derivatives.
- Avoidance of side reactions : Protecting groups and selective lithiation help minimize side reactions during multi-step synthesis.
Data Table: Comparative Preparation Conditions for Key Steps
Q & A
Q. What are optimized synthetic protocols for (1-((1-(cyclopropylmethyl)azetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol using copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
- Methodological Answer: The synthesis involves a two-step process: (i) Azetidine functionalization: React 1-(cyclopropylmethyl)azetidin-3-ylmethyl derivatives with propargyl alcohol under CuAAC conditions (CuI catalyst, THF/H₂O solvent, 60°C, 12–24 hours) to form the triazole core . (ii) Post-cycloaddition modification: Optimize reaction parameters (e.g., 10 mol% CuI, 1:1.2 azide-to-alkyne ratio) to achieve >90% yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol . Key Parameters:
- Temperature: 60–80°C
- Solvent system: THF/H₂O or DMF for polar intermediates .
- Catalyst loading: 5–10 mol% CuI for regioselective 1,4-triazole formation .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Assign peaks using -, -, and --HSQC to confirm triazole regiochemistry and azetidine substitution .
- XRD: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between methanol -OH and triazole N atoms) .
- FTIR: Validate hydroxyl (3300–3500 cm) and triazole (1600–1450 cm) functional groups .
Advanced Research Questions
Q. How can conflicting data on reaction yields for CuAAC-derived triazoles be resolved?
- Methodological Answer: Conflicting yields often arise from solvent polarity, azide steric hindrance, or competing side reactions. Address this by: (i) Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent, catalyst) . (ii) Mechanistic studies: Monitor reaction progress via -NMR or LC-MS to identify intermediates (e.g., copper acetylides) . (iii) Computational validation: Apply DFT to model transition states and predict regioselectivity under varying conditions .
Q. What computational strategies are effective for predicting the compound’s electronic properties and binding affinity?
- Methodological Answer:
- DFT studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps for reactivity prediction .
- Molecular docking: Screen against biological targets (e.g., enzymes with triazole-binding pockets) using AutoDock Vina, focusing on hydrogen-bond interactions with the methanol -OH group .
- MD simulations: Assess stability in aqueous solutions (AMBER force field) to evaluate solubility and aggregation tendencies .
Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?
- Methodological Answer:
- High-resolution XRD: Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL to model H-bond distances (e.g., O-H···N < 2.2 Å) .
- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions) using CrystalExplorer .
- Cross-validate with IR/Raman: Correlate O-H stretching frequencies with XRD-derived bond lengths .
Q. What strategies mitigate instability of the methanol moiety during biological assays?
- Methodological Answer:
- Protection/deprotection: Temporarily protect the -OH group as a tert-butyldimethylsilyl (TBS) ether during synthesis, then cleave with TBAF post-purification .
- Formulation optimization: Use lyophilization with cryoprotectants (trehalose/sucrose) for aqueous stability .
- Real-time monitoring: Employ LC-MS with electrospray ionization (ESI) to detect degradation products (e.g., oxidation to carboxylic acid) .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data in triazole-based analogs?
- Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with systematic substitutions (e.g., cyclopropylmethyl vs. benzyl groups) and test in parallel .
- Assay standardization: Use positive controls (e.g., known triazole inhibitors) and normalize data to cell viability (MTT assay) .
- Meta-analysis: Compare datasets across literature using tools like RevMan to identify outliers or assay-specific biases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
